[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: is an organic compound that features both an ester and an amide functional group. The compound is characterized by the presence of a fluorophenyl group and an acetylanilino group, making it a molecule of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the esterification of 2-(3-fluorophenyl)acetic acid with 2-(4-acetylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the optimal reaction conditions, such as temperature and pH, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylanilino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the acetylanilino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving esterases and amidases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exerts its effects involves interactions with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- [2-(4-Acetylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
- [2-(4-Acetylanilino)-2-oxoethyl] 2-(2-fluorophenyl)acetate
- [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate
Uniqueness: The presence of the 3-fluorophenyl group in [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. The position of the fluorine atom can influence the compound’s electronic properties and steric interactions, making it unique in its class.
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-12(21)14-5-7-16(8-6-14)20-17(22)11-24-18(23)10-13-3-2-4-15(19)9-13/h2-9H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTNRLGBWXAZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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